molecular formula C9H9BrN2 B1377870 7-Bromomethyl-2-methylindazole CAS No. 1363380-76-0

7-Bromomethyl-2-methylindazole

Cat. No. B1377870
CAS RN: 1363380-76-0
M. Wt: 225.08 g/mol
InChI Key: LDFCPSPZWUBWAX-UHFFFAOYSA-N
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Description

7-Bromomethyl-2-methylindazole is a chemical compound with the CAS Number: 1363380-76-0 . It has a molecular weight of 225.09 and its IUPAC name is 7-(bromomethyl)-2-methyl-2H-indazole .


Molecular Structure Analysis

The InChI code for 7-Bromomethyl-2-methylindazole is 1S/C9H9BrN2/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,5H2,1H3 .


Physical And Chemical Properties Analysis

7-Bromomethyl-2-methylindazole is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Phytochemicals in Anti-TB Drug Development

Phytochemicals from plants have been vital in therapeutic agents since ancient times. Recent systematic reviews have focused on their anti-tuberculosis (anti-TB) potential, analyzing drug chemistry and structural activity relationships to accelerate anti-TB drug development. These studies underline the importance of exploring diverse chemical scaffolds, including potentially related indazole derivatives, for developing new anti-TB regimens (Swain, Hussain, & Pati, 2021).

Advances in Electrochemical Biosensors

The development of enzyme inhibition-based electrochemical biosensors for clinical and pharmaceutical applications highlights the significance of detecting drugs and inhibitors. These advancements demonstrate the potential for applying various compounds, including indazole derivatives, in creating sensitive and accurate tools for drug monitoring and therapeutic management (El Harrad, Bourais, Mohammadi, & Amine, 2018).

Imiquimod and its Analogues

Research into imiquimod, a class of non-nucleoside imidazoquinolinamines, offers insights into immune response modifiers that activate the immune system through cytokine induction. Although not directly related to 7-Bromomethyl-2-methylindazole, this area of study emphasizes the exploration of heterocyclic compounds for treating various skin disorders and potentially other diseases (Syed, 2001).

Tianeptine and Neuroplasticity

The neurobiological study of tianeptine, an antidepressant with structural similarities to tricyclics, sheds light on the complex interaction between neurotransmitter systems and the role of structural and functional brain plasticity in emotional learning. This research domain underscores the potential of diverse chemical compounds, including indazole derivatives, in addressing depressive disorders through mechanisms beyond the traditional monoaminergic hypothesis (McEwen & Olié, 2005).

Safety and Hazards

This compound has been classified with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P280, P301, P301, P312, P330 .

properties

IUPAC Name

7-(bromomethyl)-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFCPSPZWUBWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283500
Record name 2H-Indazole, 7-(bromomethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromomethyl-2-methylindazole

CAS RN

1363380-76-0
Record name 2H-Indazole, 7-(bromomethyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole, 7-(bromomethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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